molecular formula C10H12N2O B8695801 4-isopropyl-1H-indazol-5-ol

4-isopropyl-1H-indazol-5-ol

Cat. No.: B8695801
M. Wt: 176.21 g/mol
InChI Key: HYSZUZGRINTERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-1H-indazol-5-ol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-propan-2-yl-1H-indazol-5-ol

InChI

InChI=1S/C10H12N2O/c1-6(2)10-7-5-11-12-8(7)3-4-9(10)13/h3-6,13H,1-2H3,(H,11,12)

InChI Key

HYSZUZGRINTERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=C1C=NN2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cyanomethylenetributylphosphorane/toluene solution (1.2 g, 4.53 mmol) was added to a solution prepared by dissolving the 4-ethyl-1H-indazol-5-ol (359 mg, 1.46 mmol) obtained in Example 682 and the cis-2-(4-hydroxycyclohexyl)-1H-isoinzole-1,3(2H)-dione (854 mg, 3.48 mmol) obtained in Example 323, (c) in toluene (15 ml), and the resulting mixture was stirred at 120° C. for 3 hours. The reaction solution was concentrated, and to the resulting residue were added chloroform and a 1N-aqueous sodium hydroxide solution to effect partition, followed by extraction with chloroform (twice). The extract solution was dried over anhydrous magnesium sulfate. The residue was purified by a silica gel chromatography (hexane/ethyl acetate=2/1) to obtain trans-2-{4-[(4-ethyl-1H-indazol-5-yl)oxy]cyclohexyl}-1H-isoindole-1,3(2H)-dione (681.1 mg, 50%).
Quantity
15 mL
Type
solvent
Reaction Step One
Name
cyanomethylenetributylphosphorane toluene
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
359 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-isopropyl-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole (301 mg, 0.871 mmol) and 4-isopropyl-1-tetrahydro-2H-pyran-2-yl-1H-indazol-5-ol (586 mg, 2.25 mmol) was made into a solution of the mixture in dichloromethane (26 ml), followed by adding thereto trifluoroacetic acid (6.5 ml), and the resulting mixture was stirred for 4 hours while being maintained at room temperature. The reaction solution was diluted with ethyl acetate, neutralized with a saturated aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate, and the extract solution was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate) to obtain 4-isopropyl-1H-indazol-5-ol (430 mg, 78%).
Name
4-isopropyl-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole
Quantity
301 mg
Type
reactant
Reaction Step One
Name
4-isopropyl-1-tetrahydro-2H-pyran-2-yl-1H-indazol-5-ol
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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